Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate
Overview
Description
“Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the compound is part of the imidazo[1,2-a]pyridine class1, which has been recognized for its wide range of applications in medicinal chemistry1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate”. However, it’s worth noting that compounds of the imidazo[1,2-a]pyridine class have been synthesized and characterized using techniques such as 1H NMR, 13C NMR, HRMS, and single crystal-XRD2.Molecular Structure Analysis
The molecular structure of “Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate” is not explicitly available. However, similar compounds in the imidazo[1,2-a]pyridine class have a molecular weight of 210.623.Chemical Reactions Analysis
Specific chemical reactions involving “Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate” are not readily available. However, it’s known that acid anhydrides react with amines to form amides4, which could potentially be relevant to this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate” are not explicitly available. However, similar compounds in the imidazo[1,2-a]pyridine class have a molecular weight of 210.623.Scientific Research Applications
Imidazopyridine Chemistry and Food Toxicants
PhIP Formation and Fate : The formation of PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), a compound related to the requested methyl chloroimidazopyridine, involves the reaction of phenylacetaldehyde with creati(ni)ne in the presence of formaldehyde and ammonia. Recent evidence suggests that lipids, along with carbohydrates, contribute to the Strecker degradation of phenylalanine, forming PhIP. This review highlights the dual contribution of lipids and carbohydrates to the formation and fate of PhIP, a process relevant in the study of food toxicants and processing-related chemical formations R. Zamora & F. Hidalgo (2015).
Pharmaceutical Impurities and Synthesis
Omeprazole and Its Impurities : Though not directly related to methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate, the review on novel synthesis methods and pharmaceutical impurities of proton pump inhibitors, including omeprazole, provides insights into the complexity of synthesizing and purifying related compounds. It discusses the challenges and advancements in synthesizing such compounds, indicating the intricate balance required in chemical synthesis to avoid unwanted impurities S. Saini et al. (2019).
Pyrimidine Chemistry in Medicinal Applications
Heterocyclic N-Oxide Molecules : This review focuses on the synthesis, chemistry, and application potential of heterocyclic N-oxide derivatives, including those from pyridine and indazole, showcasing their utility in organic synthesis, catalysis, and drug development. The heterocyclic N-oxide motif, similar in structural complexity to the requested compound, demonstrates significant medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities. This indicates the broader chemical family's potential in drug discovery and development Dongli Li et al. (2019).
Safety And Hazards
The safety and hazards of “Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate” are not explicitly available. However, similar compounds have hazard statements such as H302, H315, H319, H335 and precautionary statements such as P261, P271, P280, P302, P304, P305, P313, P332, P337, P33856.
Future Directions
Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry1. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB)1. Therefore, the future directions of “Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate” could potentially involve further research into its medicinal applications, particularly in the treatment of tuberculosis.
properties
IUPAC Name |
methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-3-7(10)12-5-4-11-8(6)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIMPNDUQAKQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N2C1=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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